Glutaramate
Description
Historical Context of α-Ketoglutaramate Discovery and Early Studies
The biochemical context for α-Ketothis compound began with the discovery of two distinct glutaminase (B10826351) systems in rat tissues by Greenstein and colleagues in the late 1940s, which they named glutaminase I and glutaminase II. nih.gov The glutaminase II pathway, responsible for producing KGM, involves two key enzymatic steps: a glutamine transaminase and an ω-amidase. nih.gov
In 1953, Alton Meister first detailed a method for the enzymatic synthesis of KGM from L-glutamine. mdpi.commdpi.com This process utilized venom from the snake Crotalus adamanteus, which is rich in L-amino acid oxidase, to carry out the oxidative deamination of L-glutamine. mdpi.com Catalase was also used in this preparation to remove the hydrogen peroxide byproduct. mdpi.com
The clinical relevance of KGM began to emerge in the 1970s when researchers, including Vergara and Duffy, identified high concentrations of the metabolite in the cerebrospinal fluid (CSF) of patients experiencing hepatic coma. mdpi.com These early studies suggested that elevated KGM levels could be a diagnostic marker for the condition and that the compound itself might contribute to its pathogenesis. mdpi.com Subsequent research by Duffy and colleagues confirmed the presence of KGM in various rat tissues, including the liver, kidney, and brain, establishing it as a normal tissue constituent formed through the transamination of glutamine. mdpi.comresearchgate.net These findings linked the accumulation of KGM in hepatic coma to an increased use of ammonia (B1221849) for glutamine synthesis in the brain. mdpi.comresearchgate.net
Table 1: Chronology of Key Discoveries Related to α-Ketothis compound (KGM)
| Year | Discovery | Key Researcher(s) / Contributor(s) | Significance |
|---|---|---|---|
| Late 1940s | Discovery of the glutaminase II pathway in rat tissues. nih.gov | Greenstein and co-workers | Established the metabolic pathway that produces KGM. nih.gov |
| 1953 | First enzymatic synthesis of KGM from L-glutamine. mdpi.commdpi.com | Meister | Provided a method to produce KGM for biochemical study. mdpi.commdpi.com |
| 1970s | Identification of high KGM levels in the CSF of patients with hepatic coma. mdpi.com | Vergara, Duffy, et al. | First indication of KGM's potential as a clinical biomarker. mdpi.com |
| Post-1970s | Confirmation of KGM presence in various mammalian tissues. mdpi.comresearchgate.net | Duffy, et al. | Confirmed KGM as a widespread metabolite linked to glutamine metabolism. mdpi.comresearchgate.net |
Nomenclature and Related α-Keto Acids in Academic Literature
The nomenclature surrounding α-Ketothis compound and its associated enzymes has been a source of confusion in scientific literature, partly due to the broad substrate specificity of the enzymes involved. researchgate.netpublish.csiro.au
α-Ketothis compound (KGM) is also known by the synonyms 2-oxothis compound (B1222696) and α-ketoglutaramic acid. smolecule.comgenome.jp Its formal IUPAC name is 5-amino-2,5-dioxopentanoic acid. nih.govkingdraw.com In solution, KGM exists in a state of equilibrium between its open-chain form and a cyclic lactam structure known as 2-hydroxy-5-oxoproline. nih.gov At neutral pH, the cyclic lactam form is heavily favored, accounting for approximately 99.7% of the compound. nih.gov
The enzymes responsible for KGM formation, glutamine transaminases, have also been referred to by other names. Mammalian tissues contain two primary glutamine transaminases, designated glutamine transaminase K (GTK) and glutamine transaminase L (GTL). researchgate.net These enzymes are identical to those that other researchers have identified and named kynurenine (B1673888) aminotransferases (KATs), specifically KAT I and KAT III, due to their ability to also metabolize kynurenine, a tryptophan metabolite. nih.govnih.gov To provide clarity and maintain historical context, some researchers have proposed renaming the glutaminase II pathway as the glutamine transaminase-ω-amidase (GTωA) pathway. researchgate.netpublish.csiro.au
KGM is metabolically linked to several other α-keto acids and amino acids. The most direct relationship is with α-ketoglutarate, which is the product of KGM hydrolysis by ω-amidase. nih.gov Glutamine is the direct amino acid precursor to KGM via transamination. nih.gov Other related α-keto acids that can act as substrates for glutamine transaminases include glyoxylate (B1226380) and α-ketosuccinamate. nih.gov
Table 2: Chemical Identifiers for α-Ketothis compound (KGM)
| Identifier | Value |
|---|---|
| IUPAC Name | 5-amino-2,5-dioxopentanoic acid nih.govkingdraw.com |
| Synonyms | 2-oxothis compound, alpha-ketothis compound, α-ketoglutaramic acid smolecule.comnih.gov |
| CAS Number | 18465-19-5 nih.gov |
| Molecular Formula | C5H7NO4 nih.gov |
| Molecular Weight | 145.11 g/mol smolecule.com |
| InChI Key | COJBGNAUUSNXHX-UHFFFAOYSA-N smolecule.com |
Table 3: Key Metabolites and Enzymes in the Glutaminase II Pathway
| Compound/Enzyme | Role / Relationship to KGM |
|---|---|
| L-Glutamine | The amino acid precursor that is transaminated to form KGM. nih.gov |
| Glutamine Transaminase (GTK/GTL) | The enzyme that catalyzes the conversion of L-glutamine to KGM. researchgate.netnih.gov Also known as Kynurenine Aminotransferase (KAT). nih.gov |
| ω-Amidase (Nit2) | The enzyme that hydrolyzes KGM to α-ketoglutarate and ammonia. nih.gov |
| α-Ketoglutarate (AKG) | The product of KGM hydrolysis; a key intermediate in the TCA cycle. |
| 2-hydroxy-5-oxoproline | The cyclic lactam form of KGM, which is predominant in solution. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Formation of α Ketoglutaramate
The Glutaminase (B10826351) II Pathway (Glutamine Transaminase-ω-Amidase Pathway)
The first enzyme, glutamine transaminase, catalyzes the transfer of the amino group from glutamine to an α-keto acid, producing α-ketoglutaramate (KGM). nih.govsmolecule.com The second enzyme, ω-amidase (also known as Nit2), then hydrolyzes the amide group of α-ketothis compound to yield α-ketoglutarate and ammonia (B1221849). nih.govpublish.csiro.aubiorxiv.org While the initial transamination step is reversible, the pathway is driven forward by the subsequent, irreversible hydrolysis of KGM by ω-amidase. researchgate.netwikipedia.org
Table 1: Overview of the Glutaminase II (GTωA) Pathway
| Step | Enzyme | Substrates | Products | Significance |
|---|---|---|---|---|
| 1 | Glutamine Transaminase (GTK/GTL) | L-Glutamine, α-Keto Acid | α-Ketothis compound (KGM), L-Amino Acid | Initiates the pathway, forming the key intermediate KGM. nih.govsmolecule.com |
| 2 | ω-Amidase (Nit2) | α-Ketothis compound, H₂O | α-Ketoglutarate, Ammonia (NH₃) | Irreversibly converts KGM to a TCA cycle intermediate. nih.govwikipedia.org |
The synthesis of α-ketothis compound is catalyzed by glutamine transaminases. researchgate.net In mammalian tissues, two primary isozymes have been identified: Glutamine Transaminase K (GTK), predominant in the kidney, and Glutamine Transaminase L (GTL), which is more abundant in the liver. nih.govmdpi.com These enzymes are responsible for the initial transamination of L-glutamine, which is the committed step in the formation of α-ketothis compound within the GTωA pathway. nih.gov Both GTK and GTL activities are found in both the cytosol and mitochondria, allowing for the synthesis of α-ketothis compound in different cellular compartments. researchgate.netfrontiersin.org The product of this reaction, α-ketothis compound, is an important intermediate that links glutamine metabolism with the tricarboxylic acid (TCA) cycle and other metabolic routes. nih.govnih.gov
The enzymatic mechanism of glutamine transamination involves the transfer of the δ-amino group of L-glutamine to a suitable α-keto acid acceptor. nih.gov This reaction is catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP) dependent transaminases. nih.govkegg.jp
A defining characteristic of glutamine transaminases is their remarkably broad substrate specificity. researchgate.netmdpi.com They can act on a wide variety of L-amino acids as amino donors and α-keto acids as amino acceptors. researchgate.netnih.gov This lack of specificity has historically led to confusion in nomenclature, with enzymes initially identified as kynurenine (B1673888) aminotransferases (KATs), such as KAT I and KAT III, later being shown to be identical to GTK and GTL, respectively. researchgate.netmdpi.com While glutamine is quantitatively the most significant amine donor for these enzymes in vivo, they can also efficiently transaminate other amino acids. researchgate.netnih.gov The preferred α-keto acid substrates are generally those with hydrophobic or polar, uncharged side chains. researchgate.net
Table 2: Substrate Specificity of Mammalian Glutamine Transaminases
| Enzyme | Identity | Preferred Amino Donors | Preferred α-Keto Acid Acceptors |
|---|---|---|---|
| Glutamine Transaminase K (GTK) | Kynurenine Aminotransferase I (KAT I) | Glutamine, Phenylalanine, Leucine, Kynurenine, Tryptophan, Methionine. researchgate.net | α-Ketobutyrate, Glyoxylate (B1226380), various hydrophobic and polar keto acids. researchgate.net |
| Glutamine Transaminase L (GTL) | Kynurenine Aminotransferase III (KAT III) | Glutamine, Histidine, Methionine, Phenylalanine, Asparagine, Cysteine. researchgate.net | α-Ketobutyrate, Glyoxylate, various hydrophobic and polar keto acids. researchgate.net |
Alternative Enzymatic Pathways to α-Ketothis compound and its Hydroxy Derivatives
While the GTωA pathway is the primary route for α-ketothis compound formation, other enzymatic reactions can produce its hydroxylated derivative, L-2-hydroxythis compound. These alternative pathways often involve enzymes making metabolic "mistakes" or acting on non-canonical substrates. researchgate.netnih.gov
Lactate (B86563) dehydrogenase (LDH), an enzyme central to anaerobic glycolysis, can catalyze the reduction of the oxo group of 2-oxothis compound (B1222696) (α-ketothis compound). researchgate.netnih.govwikipedia.org This reaction, which uses NADH as a reductant, produces L-2-hydroxythis compound (L-2-HGM). researchgate.netnih.gov This is considered a side reaction or an enzymatic "mistake," as the primary function of LDH is the interconversion of pyruvate (B1213749) and lactate. nih.govwikipedia.org The formation of L-2-HGM demonstrates the potential for metabolic crosstalk, where a key intermediate from one pathway (α-ketothis compound from the GTωA pathway) can be acted upon by an enzyme from another major pathway (LDH from glycolysis). researchgate.netresearchgate.net
An alternative route to L-2-hydroxythis compound involves the enzyme glutamine synthetase (GS). researchgate.netnih.gov While the canonical function of GS is to catalyze the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia, it has been shown to act on other substrates. nih.gov Specifically, human glutamine synthetase can catalyze the amidation of the terminal carboxyl group of L-2-hydroxyglutarate (L-2-HG). researchgate.netnih.govmdpi.com This reaction also yields L-2-hydroxythis compound. researchgate.netnih.gov The L-2-hydroxyglutarate substrate can itself be formed as a metabolic error by enzymes like LDH acting on 2-oxoglutarate. researchgate.netnih.gov Therefore, the formation of L-2-HGM via this route represents a multi-step process involving sequential enzymatic side reactions. researchgate.net
Catabolism and Metabolic Fate of α Ketoglutaramate
ω-Amidase-mediated Hydrolysis of α-Ketoglutaramate
The central reaction in the catabolism of α-ketothis compound is its hydrolysis, a process catalyzed by the enzyme ω-amidase. nih.govpublish.csiro.aumdpi.com This enzymatic step is critical for converting glutamine-derived carbon skeletons into a key intermediate of the citric acid cycle.
The glutaminase (B10826351) II pathway involves two primary enzymatic steps. First, L-glutamine undergoes transamination to form α-ketothis compound (KGM). nih.gov Subsequently, ω-amidase hydrolyzes KGM to produce α-ketoglutarate and ammonia (B1221849). nih.govnih.gov This two-step process provides an alternative route for the formation of α-ketoglutarate, a vital component of the Krebs cycle. mdpi.comwikipedia.org The net reaction of the glutaminase II pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + ammonia. nih.govnih.gov
Under physiological conditions, α-ketothis compound exists predominantly in a cyclic lactam form known as 2-hydroxy-5-oxoproline. researchgate.net However, it is the open-chain form that serves as the substrate for ω-amidase. researchgate.net The hydrolysis reaction is effectively irreversible under physiological conditions, driven by the subsequent metabolism of α-ketoglutarate. researchgate.net
ω-Amidase, also known as Nit2, is a widely distributed enzyme found in mammals, plants, and bacteria. nih.govwikipedia.org It belongs to the family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.org The enzyme functions as a homodimer, with each monomer containing a catalytic triad (B1167595) of cysteine, glutamate (B1630785), and lysine (B10760008) residues in its active site, a feature conserved among nitrilase enzymes. wikipedia.orgresearchgate.net
The catalytic mechanism involves a nucleophilic attack by the active site cysteine on the carbonyl carbon of the open-chain form of α-ketothis compound. This is followed by the release of ammonia and the formation of a thioester intermediate, which is then hydrolyzed by water to release α-ketoglutarate.
Human ω-amidase (hNit2) exhibits a high affinity for the open-chain form of α-ketothis compound, with a Michaelis constant (Kₘ) reported to be in the low millimolar range. uniprot.org The enzyme also hydrolyzes other ω-amides, such as α-ketosuccinamate (the α-keto analog of asparagine), but shows a higher efficiency with α-ketothis compound. nih.gov The optimal pH for ω-amidase activity is around 8.5 to 9.0, which facilitates the opening of the cyclic lactam form of α-ketothis compound to its active open-chain configuration. uniprot.org
Table 1: Kinetic Properties of Human ω-Amidase (hNit2)
| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | pH Optimum |
|---|---|---|---|
| α-Ketothis compound (open-chain) | 0.003 - 0.009 | 5.9 - 30.3 | 8.5 |
| Succinamate | 10.9 | 169 | 7.2 |
Data compiled from multiple studies and may show variability based on experimental conditions. uniprot.org
Further Metabolism of α-Ketothis compound Derivatives
The metabolic pathways involving this compound extend to its hydroxylated derivatives, highlighting a broader role in cellular biochemistry.
L-2-hydroxythis compound (L-2-HGM) is a five-carbon α-hydroxyamide that can be formed through the "mistake" of certain enzymes like lactate (B86563) dehydrogenase acting on α-ketothis compound. dntb.gov.ua L-2-HGM is a substrate for human ω-amidase, which hydrolyzes it to L-2-hydroxyglutarate (L-2-HG). touro.edunih.gov
The resulting L-2-HG can then be oxidized back to α-ketoglutarate by the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govwikipedia.orgnih.gov This FAD-dependent enzyme is located in the mitochondria and acts as a "metabolite repair" enzyme, preventing the accumulation of L-2-HG, which can be toxic at high levels. nih.govwikipedia.orgnih.govmedlineplus.gov The action of L2HGDH links the metabolism of L-2-hydroxythis compound back to the central carbon metabolism via the Krebs cycle. nih.gov The accumulation of L-2-HG due to mutations in the L2HGDH gene leads to the neurometabolic disorder L-2-hydroxyglutaric aciduria. nih.govnih.gov
Biological and Physiological Significance of α Ketoglutaramate
Contribution to Cellular Nitrogen Homeostasis and Ammonia (B1221849) Metabolism
α-Ketoglutaramate (KGM) is a pivotal, yet often overlooked, metabolite in cellular nitrogen metabolism. nih.gov It is a key intermediate in the glutaminase (B10826351) II pathway, an alternative route for the metabolism of glutamine to α-ketoglutarate (AKG). nih.govnih.gov This pathway plays a significant role in nitrogen homeostasis and the management of ammonia, a potentially toxic compound. smolecule.com
The glutaminase II pathway involves two enzymatic steps. Initially, a glutamine transaminase facilitates the transfer of the α-amino group from glutamine to an α-keto acid, resulting in the formation of α-ketothis compound. nih.gov Subsequently, the enzyme ω-amidase hydrolyzes KGM to yield α-ketoglutarate and ammonia. nih.govnih.gov The net reaction of this pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + ammonia. nih.govnih.gov
The following table summarizes the key enzymes and reactions in the glutaminase II pathway involving α-ketothis compound:
| Enzyme | Substrates | Products | Metabolic Significance |
| Glutamine Transaminase | L-Glutamine, α-keto acid | α-Ketothis compound, L-amino acid | Initiates the alternative pathway for glutamine metabolism. |
| ω-Amidase | α-Ketothis compound, H₂O | α-Ketoglutarate, Ammonia | Releases ammonia and a key TCA cycle intermediate. |
Role in Intermediary Metabolism and Connection to Central Carbon Pathways
α-Ketothis compound serves as a direct link between nitrogen metabolism and central carbon pathways, primarily through its conversion to α-ketoglutarate. frontiersin.org α-Ketoglutarate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. nih.govcreative-proteomics.com The production of α-ketoglutarate from α-ketothis compound allows the carbon skeleton of glutamine to enter the TCA cycle for energy production or to be used as a precursor for the biosynthesis of other molecules. frontiersin.orgnih.gov
This connection is particularly significant in rapidly dividing cells that exhibit "glutamine addiction," relying on glutamine as a major source of carbon and nitrogen. frontiersin.org The glutaminase II pathway, and therefore α-ketothis compound, can provide an alternative route for anaplerosis, the replenishment of TCA cycle intermediates. frontiersin.org
Furthermore, the glutaminase II pathway is involved in the methionine salvage pathway, which is essential for regenerating methionine from its metabolic byproducts. nih.govfrontiersin.org In this pathway, glutamine acts as an important amino donor in the final step of methionine synthesis, a reaction that can be catalyzed by glutamine transaminases. frontiersin.org This highlights the role of α-ketothis compound's formation in connecting glutamine metabolism with the recycling of other essential amino acids. frontiersin.org
The table below illustrates the connection of α-ketothis compound to central metabolic pathways:
| Precursor | Intermediate | Product | Connected Pathway | Significance |
| L-Glutamine | α-Ketothis compound | α-Ketoglutarate | Tricarboxylic Acid (TCA) Cycle | Anaplerosis, energy production. frontiersin.orgcreative-proteomics.com |
| L-Glutamine | α-Ketothis compound | (indirectly supports) L-Methionine | Methionine Salvage Pathway | Regeneration of an essential amino acid. frontiersin.org |
α-Ketothis compound in Microbial Biochemistry
The glutaminase II pathway, with α-ketothis compound as a central intermediate, is widespread in bacteria. nih.govsmolecule.com
In microorganisms, the assimilation of inorganic nitrogen, primarily ammonium (B1175870), is a fundamental process for the synthesis of nitrogen-containing biomolecules. csjmu.ac.in The product of α-ketothis compound hydrolysis, α-ketoglutarate, is the primary carbon skeleton for ammonium assimilation. researchgate.netnih.gov The glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle is a major pathway for this process, where α-ketoglutarate and ammonia are converted to glutamate and glutamine. researchgate.netmdpi.com By providing a source of α-ketoglutarate, the metabolism of α-ketothis compound is intrinsically linked to the capacity of microbes to incorporate nitrogen. researchgate.net
Moreover, α-ketoglutarate plays a role in microbial stress responses. nih.gov For instance, in some yeasts, growth on α-ketoglutarate has been shown to increase resistance to oxidative stress. nih.gov This effect is thought to be mediated by the induction of antioxidant defense systems. nih.gov As a direct precursor to α-ketoglutarate, α-ketothis compound can be considered a contributor to these stress-response mechanisms. In some bacteria, an imbalance in the gut microbial community, marked by an increase in Proteobacteria, can lead to increased susceptibility to inflammatory conditions. frontiersin.org The availability of metabolites like α-ketoglutarate can influence the composition and metabolic activity of the gut microbiota. frontiersin.org
The biosynthesis of many microbial secondary metabolites, including some antibiotics, is dependent on intermediates from primary metabolism. α-Ketoglutarate-dependent dioxygenases are a class of enzymes involved in the biosynthesis of various natural products. nih.gov For example, in the biosynthesis of kanamycin, an aminoglycoside antibiotic, the enzyme KanJ is an α-ketoglutarate-dependent dioxygenase. nih.gov Aminoglycoside antibiotics are a class of clinically important drugs effective against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net
The biosynthesis of aminoglycosides often involves aminotransferases that utilize glutamine. researchgate.net The transamination of glutamine produces α-ketothis compound, which is then hydrolyzed to α-ketoglutarate. nih.gov This α-ketoglutarate can then be utilized by dependent enzymes in the later stages of antibiotic synthesis. nih.gov Therefore, α-ketothis compound plays an indirect but essential role in providing the necessary co-substrate for the enzymatic reactions that lead to the formation of these complex secondary metabolites.
α-Ketothis compound in Plant Biochemistry
The glutaminase II pathway, and by extension α-ketothis compound, is also present in plants, contributing to their nitrogen and carbon metabolism. nih.govfrontiersin.org Plants assimilate inorganic nitrogen into organic forms, and glutamine is a central molecule in this process. researchgate.net The metabolism of glutamine via the glutaminase II pathway provides a mechanism for plants to regulate the flow of nitrogen and carbon. nih.gov
Exogenous application of α-ketoglutarate has been shown to enhance ammonium assimilation in plants, particularly under conditions of high ammonium exposure. mdpi.comnih.gov This suggests that the endogenous production of α-ketoglutarate, including the contribution from the hydrolysis of α-ketothis compound, is important for nitrogen metabolism and tolerance to ammonium stress in plants. mdpi.com Furthermore, α-ketoglutarate has been shown to improve heat tolerance in some plant species by enhancing antioxidant metabolism and other protective pathways. nih.gov
Photorespiration is a metabolic process in plants that occurs in the light and runs counter to photosynthesis, releasing previously fixed carbon as CO₂. wikipedia.orgnih.gov A key feature of photorespiration is the release of large amounts of ammonia in the mitochondria, which must be efficiently reassimilated to prevent toxicity and nitrogen loss. youtube.com This reassimilation primarily occurs in the chloroplasts via the GS/GOGAT cycle, which requires a supply of α-ketoglutarate. researchgate.net
Given that the glutaminase II pathway is present in plants and produces α-ketoglutarate, it is plausible that α-ketothis compound metabolism could contribute to providing the necessary α-ketoglutarate for the reassimilation of photorespiratory ammonia. nih.gov The synthesis of glutamate from α-ketoglutarate in chloroplasts is a light-dependent process, highlighting the close link between photosynthesis, photorespiration, and nitrogen metabolism. nih.gov While direct evidence for the specific involvement of α-ketothis compound in photorespiration is still emerging, its position as a precursor to a key metabolite in the process suggests a potential and significant role. researchgate.netnih.gov
α-Ketothis compound in Mammalian Systems (Non-Clinical Focus)
Significance in Aberrant Cellular Metabolism and 'Glutamine Addiction' in Cancer Research
Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on L-glutamine as a primary source of carbon, nitrogen, and energy, a phenomenon termed "glutamine addiction". nih.govfrontiersin.org While the canonical pathway for glutamine metabolism, known as the glutaminase I pathway, has been extensively studied, an alternative route, the glutaminase II pathway, plays a crucial role in the metabolic landscape of cancer cells. frontiersin.orgfrontiersin.org This pathway is particularly significant in the context of aberrant cellular metabolism.
The glutaminase I pathway involves the conversion of glutamine to L-glutamate and ammonia by glutaminase, followed by the conversion of glutamate to α-ketoglutarate (KG) by glutamate dehydrogenase or a transaminase. nih.govfrontiersin.org In contrast, the glutaminase II pathway, also known as the glutamine transaminase-ω-amidase (GTωA) pathway, involves two steps. First, a glutamine transaminase (GT) catalyzes the transamination of glutamine in the presence of an α-keto acid acceptor to form α-ketothis compound (KGM). frontiersin.org Subsequently, the enzyme ω-amidase hydrolyzes KGM to yield α-ketoglutarate and ammonia. This α-ketoglutarate can then enter the tricarboxylic acid (TCA) cycle to support the bioenergetic and biosynthetic demands of the cancer cell. nih.govfrontiersin.org
A significant advantage of the glutaminase II pathway for cancer cells is its ability to generate α-ketoglutarate under hypoxic conditions, which are often prevalent in the tumor microenvironment. frontiersin.org Unlike the glutaminase I pathway, which involves oxidative steps, the glutaminase II pathway can function in low-oxygen settings as long as α-keto acid substrates for the transamination of glutamine are available. nih.govfrontiersin.org This metabolic flexibility provides a survival advantage to cancer cells.
Research has demonstrated the importance of the enzymes involved in the glutaminase II pathway in various human cancers. Immunohistochemistry studies have shown that glutamine transaminase K (GTK) and ω-amidase are well-represented in human bladder, pancreatic, and prostate cancers. nih.govfrontiersin.org Furthermore, the levels of GTK and ω-amidase protein in prostate cancer cells have been observed to increase with the aggressiveness of the cells. nih.govfrontiersin.org The glutaminase II pathway also contributes to the anaplerotic replenishment of the TCA cycle, provides citrate (B86180) carbon in prostate cancers, and is involved in closing the methionine salvage pathway. frontiersin.org
| Pathway | Key Enzymes | Initial Substrate | Intermediate Product | Final Product (entering TCA cycle) |
|---|---|---|---|---|
| Glutaminase I Pathway | Glutaminase, Glutamate Dehydrogenase/Transaminase | L-Glutamine | L-Glutamate | α-Ketoglutarate |
| Glutaminase II Pathway (GTωA) | Glutamine Transaminase (GTK, GTL), ω-Amidase | L-Glutamine | α-Ketothis compound | α-Ketoglutarate |
Role in Metabolic Repair Pathways for "Mistake" Metabolites
The glutaminase II pathway, with α-ketothis compound as a key intermediate, also appears to function as a metabolic repair mechanism, salvaging α-keto acids that may arise from non-specific transamination of L-amino acids. nih.govfrontiersin.org This role is crucial for maintaining metabolic fidelity and mitigating the accumulation of potentially toxic "mistake" metabolites.
Metabolic pathways are not always perfectly specific, and side reactions can lead to the formation of unintended α-keto acids. The glutaminase II pathway provides a mechanism to convert these aberrant α-keto acids back to their corresponding L-amino acids. nih.govfrontiersin.org This salvage function helps to preserve the pool of essential amino acids and prevent the disruption of cellular processes that could be caused by the accumulation of non-canonical keto acids. The broad substrate specificity of glutamine transaminases towards various α-keto acids and amino acids supports this role in metabolic maintenance. frontiersin.org
Advanced Research Methodologies and Approaches for α Ketoglutaramate Studies
Analytical Techniques for α-Ketoglutaramate Detection and Quantification
The accurate detection and quantification of α-ketothis compound (α-KGM) in biological samples present unique challenges due to its inherent instability and the lack of commercially available standards until more recently. mdpi.com However, several sophisticated analytical techniques have been developed and refined to study this important metabolite.
Mass Spectrometry-based Metabolomics Approaches
Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for the quantification of α-KGM. LC-MS/MS methods offer high sensitivity and specificity, allowing for the detection of α-KGM in complex biological matrices like plasma, urine, and tissue homogenates. nih.govbiorxiv.org
One of the key challenges in MS-based analysis is the potential for α-KGM to exist in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. nih.gov Methodologies must account for this equilibrium to ensure accurate quantification. Direct infusion electrospray ionization (ESI-MS) has been used to confirm the structure of synthesized α-KGM, with characteristic ion peaks identified. mdpi.com For instance, in negative ion mode, an ion peak for α-ketothis compound has been identified at m/z 144.1. mdpi.com
Untargeted metabolomics studies have successfully identified and quantified changes in α-KGM levels in response to various stimuli. For example, in endothelial cells exposed to hydrogen peroxide, a significant increase in α-KGM was observed, highlighting its role in cellular redox metabolism. biorxiv.org Similarly, in patient-derived pancreatic tumor models, both mass spectrometry and ¹H NMR were used to assess intratumoral α-KGM levels, confirming an increase in response to certain cancer therapies. researchgate.net
To improve detection limits, particularly in complex samples, derivatization techniques can be employed prior to LC-MS analysis. While specific derivatization agents for α-KGM are still being explored, the use of internal standards, such as isotope-labeled α-KGM, is crucial for accurate quantification.
Table 1: LC-MS/MS Parameters for α-Ketothis compound Analysis
| Parameter | Details |
| Instrumentation | Triple-quadrupole mass spectrometer nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI) nih.govmdpi.com |
| Ionization Mode | Negative and Positive Ion Modes nih.govmdpi.com |
| Separation | Liquid Chromatography (e.g., Acclaim 120 C8 column) nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Identified Ion (Negative Mode) | m/z 144.1 mdpi.com |
This table provides a general overview of typical parameters; specific conditions may vary based on the sample matrix and instrumentation.
Enzymatic Assays for Pathway Component Activity Determination
Enzymatic assays are fundamental for determining the activity of enzymes involved in the glutaminase (B10826351) II pathway, namely glutamine transaminase (GT) and ω-amidase. nih.gov These assays are crucial for understanding the metabolic flux through this pathway and its regulation.
For ω-amidase activity, assays typically measure the formation of α-ketoglutarate from α-KGM. nih.gov One common method involves a coupled enzyme system where the α-ketoglutarate produced is measured spectrophotometrically. nih.gov For instance, in the presence of excess glutamate (B1630785) dehydrogenase and ammonia (B1221849), the conversion of α-ketoglutarate to glutamate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. nih.govresearchgate.net
Another approach for measuring ω-amidase activity involves a biocatalytic cascade. In one such assay, the α-ketoglutarate generated from α-KGM initiates a reaction involving alanine (B10760859) transaminase and lactate (B86563) dehydrogenase, also resulting in the oxidation of NADH. nih.govresearchgate.net A 96-well plate format for this type of assay has been developed, allowing for higher throughput analysis. nih.gov
The activity of glutamine transaminase can be assessed by measuring the production of α-KGM from glutamine and an α-keto acid acceptor. In rat models of hepatoencephalopathy, the specific activities of both ω-amidase and glutamine transaminase K (GTK) were measured in various tissues using spectrophotometric methods adapted for a 96-well plate. mdpi.com
Table 2: Comparison of Enzymatic Assays for ω-Amidase
| Assay Principle | Detection Method | Key Reagents | Advantages |
| Coupled with Glutamate Dehydrogenase | Spectrophotometry (NADH oxidation at 340 nm) nih.gov | ω-amidase, α-KGM, Glutamate Dehydrogenase, NADH, Ammonia nih.gov | Direct measurement of α-ketoglutarate product. nih.gov |
| Biocatalytic Cascade | Spectrophotometry (NADH oxidation at 340 nm) nih.gov | ω-amidase, α-KGM, Alanine Transaminase, Lactate Dehydrogenase, NADH nih.gov | Sensitive and adaptable to high-throughput formats. nih.gov |
| Hydroxaminolysis of Succinamic Acid | Spectrophotometry (colorimetric) nih.gov | ω-amidase, Succinamic Acid, Ferric Chloride nih.gov | Uses a commercially available substrate. nih.gov |
Synthetic Methodologies for α-Ketothis compound and Analogues in Research
The limited commercial availability of α-KGM has historically been a significant barrier to its study. mdpi.comnih.gov Consequently, reliable synthetic methods are essential for producing this key metabolite for research purposes. Both biocatalytic and chemical synthesis routes have been developed.
A highly efficient biocatalytic synthesis method utilizes L-amino acid oxidase from Crotalus adamanteus snake venom to catalyze the conversion of L-glutamine to α-KGM. mdpi.comnih.gov This one-step process can achieve a purity of over 97% and a yield of more than 75%. mdpi.comnih.gov The reaction is typically carried out in the presence of catalase to remove the hydrogen peroxide byproduct. mdpi.com The resulting α-KGM can be obtained as a concentrated aqueous solution or as a crystalline sodium salt. mdpi.comnih.gov
The synthesis of α-KGM analogues is also crucial for structure-activity relationship studies and for developing specific inhibitors of the enzymes in the glutaminase II pathway. The development of these synthetic methodologies is vital for advancing research into the roles of α-KGM in various physiological and pathological conditions.
Genetic and Molecular Biology Approaches in Pathway Elucidation
Genetic and molecular biology techniques are indispensable for dissecting the roles of the enzymes involved in α-KGM metabolism and for understanding their regulation at the genetic level.
Gene Expression Analysis for Enzymes of α-Ketothis compound Metabolism (e.g., qPCR)
Quantitative polymerase chain reaction (qPCR) is a powerful tool for analyzing the gene expression levels of the enzymes responsible for α-KGM metabolism, such as ω-amidase (encoded by the NIT2 gene) and glutamine transaminases (e.g., KYAT1 and KYAT3). biorxiv.orgresearchgate.net By measuring mRNA levels, researchers can infer changes in enzyme abundance under different experimental conditions.
For example, studies have used qPCR to investigate the expression of NIT2 in various human tissues, revealing its highest expression in the liver and kidney. wikipedia.orggenecards.org In cancer research, RNA-seq analysis has been employed to study the global gene expression changes in response to α-ketoglutarate levels, which is the product of the ω-amidase reaction. nih.gov This revealed that α-ketoglutarate can regulate the expression of immediate early genes in cancer cells. nih.gov
In studies of endothelial cells, deletion of the NIT2 gene led to differential regulation of several unique genes, highlighting the impact of this pathway on the cellular transcriptome. biorxiv.org Furthermore, qPCR analysis has been used to study the expression of genes involved in carbon and nitrogen metabolism in bacteria under conditions of ammonium (B1175870) stress, providing insights into the regulation of pathways connected to α-KGM metabolism. biorxiv.org
Structural Biology of Enzymes Involved in α-Ketothis compound Metabolism
The metabolic pathway of α-ketothis compound involves two key enzymes: glutamine transaminases, which produce α-ketothis compound from the transamination of glutamine, and ω-amidase, which hydrolyzes α-ketothis compound to α-ketoglutarate. nih.govresearchgate.net Understanding the three-dimensional structures of these enzymes is crucial for elucidating their catalytic mechanisms, substrate specificity, and potential for therapeutic intervention.
Crystallographic and Spectroscopic Studies of Glutamine Transaminases
Glutamine transaminases, also known as kynurenine (B1673888) aminotransferases (KATs), are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from glutamine to an α-keto acid acceptor. nih.govacs.orgnih.gov This reaction yields α-ketothis compound and a new amino acid. Mammalian tissues contain several isoforms, including glutamine transaminase K (GTK/KAT I) and glutamine transaminase L (GTL/KAT III). nih.govnih.govnih.gov
Crystallographic studies have provided significant insights into the structure and function of these enzymes. Although a high-resolution crystal structure of human glutamine transaminase directly complexed with α-ketothis compound is not extensively detailed in the provided results, related structures offer valuable information. For instance, the crystal structure of a kynurenine aminotransferase from Aedes aegypti (AeKAT) has been solved in complex with its preferred amino acid substrate, glutamine. acs.org This study revealed that the binding of glutamine induces a conformational change, shifting the enzyme from an "open" to a "closed" form. acs.org This conformational change is a common feature in aminotransferases, serving to sequester the active site from the solvent during catalysis. The glutamine molecule forms an external aldimine with the PLP cofactor within the active site. acs.org
Spectroscopic studies complement crystallographic data by providing information about the electronic environment of the PLP cofactor during the catalytic cycle. The characteristic absorbance and fluorescence of the PLP cofactor change depending on its covalent state (e.g., internal aldimine with a lysine (B10760008) residue, external aldimine with the amino acid substrate, or pyridoxamine (B1203002) 5'-phosphate form), allowing researchers to monitor reaction intermediates.
Table 1: Crystallographic Data for Related Transaminases
| Enzyme | Organism | PDB Code | Resolution (Å) | Space Group | Ligand(s) |
|---|---|---|---|---|---|
| Human Glutamate Oxaloacetate Transaminase 1 (GOT1) | Homo sapiens | Not specified | 2.99 | P43212 | Not specified |
| Aedes Kynurenine Aminotransferase (AeKAT) | Aedes aegypti | Not specified | Not specified | Not specified | Glutamine, Cysteine |
Data sourced from publicly available research findings. nih.govacs.orgsci-hub.se
Structural Characterization of ω-Amidase
The structural characterization of ω-amidase has been significantly advanced by X-ray crystallography. The crystal structure of mouse Nit2 was determined at a high resolution of 1.4 Å, providing a detailed view of its architecture. nih.gov The enzyme has a four-layered α/β/β/α conformation, which is a characteristic fold for nitrilase enzymes. wikipedia.org ω-Amidase functions as a monomer, with each monomer containing a carbon-nitrogen hydrolase fold. wikipedia.org
A critical feature revealed by the structural studies is the presence of a second glutamate residue in the active site, in addition to the catalytic triad (B1167595) glutamate. wikipedia.org This second glutamate is instrumental in positioning the substrate correctly for catalysis and is the reason why ω-amidase does not effectively hydrolyze glutamine or asparagine, despite their similar size to the preferred substrates. wikipedia.org
The catalytic mechanism, inferred from the structure, involves the nucleophilic attack of the active site cysteine on the amide carbon of α-ketothis compound. wikipedia.org The catalytic glutamate then protonates the amide group, leading to the release of ammonia and the formation of a thioester intermediate. Subsequent hydrolysis of this intermediate releases the final product, α-ketoglutarate. wikipedia.org
Table 2: Structural Features of ω-Amidase (Nit2)
| Feature | Description | Reference |
|---|---|---|
| Enzyme Family | Nitrilase Superfamily | wikipedia.org |
| Quaternary Structure | Monomer | wikipedia.org |
| Fold | Four-layered α/β/β/α conformation | wikipedia.org |
| Catalytic Triad | Cysteine (nucleophile), Glutamate (base), Lysine | wikipedia.org |
| Key Residue for Specificity | A second Glutamate residue for substrate positioning | wikipedia.org |
| Substrate | α-Ketothis compound (open-chain form) | wikipedia.orgnih.gov |
| Product | α-Ketoglutarate | nih.govnih.gov |
This table summarizes key structural and functional characteristics of ω-amidase based on crystallographic and biochemical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
